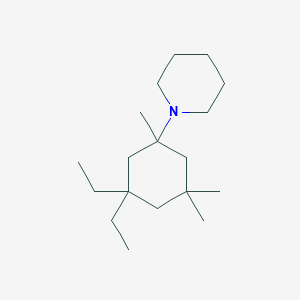![molecular formula C18H18N4O2S B12516097 3-(4-Ethoxyphenyl)-6-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12516097.png)
3-(4-Ethoxyphenyl)-6-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethoxyphenyl)-6-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles
Méthodes De Préparation
The synthesis of 3-(4-Ethoxyphenyl)-6-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in excellent yields . The reaction conditions are mild, and the process is efficient, making it suitable for industrial production.
Analyse Des Réactions Chimiques
3-(4-Ethoxyphenyl)-6-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(4-Ethoxyphenyl)-6-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics.
Medicine: It has shown promise in the development of anti-inflammatory and anticancer agents.
Mécanisme D'action
The mechanism of action of 3-(4-Ethoxyphenyl)-6-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
3-(4-Ethoxyphenyl)-6-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
- Thiazolo[3,2-b][1,2,4]triazole
- Triazolo[1,5-a]pyrimidine
- Triazolo[3,4-b][1,3,4]thiadiazine
These compounds share similar structural features and chemical properties but differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties .
Propriétés
Formule moléculaire |
C18H18N4O2S |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
3-(4-ethoxyphenyl)-6-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H18N4O2S/c1-3-24-13-10-8-12(9-11-13)16-19-20-18-22(16)21-17(25-18)14-6-4-5-7-15(14)23-2/h4-11,17,21H,3H2,1-2H3 |
Clé InChI |
RSGDKQBLYTWHPP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=NN=C3N2NC(S3)C4=CC=CC=C4OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12516051.png)

![2-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B12516069.png)

![5-Methoxy-2-(methylsulfanyl)-5H-[1]benzopyrano[4,3-d]pyrimidine](/img/structure/B12516086.png)
![9,9'-(1,3-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene]](/img/structure/B12516090.png)
![Rel-tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate acetate](/img/structure/B12516094.png)

![N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine](/img/structure/B12516108.png)

